molecular formula C22H22ClN3O4 B11151128 N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11151128
M. Wt: 427.9 g/mol
InChI Key: NQLBAMGZOMNTJY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of the quinazoline core structure.

    Cyclization: The core structure undergoes cyclization with appropriate reagents to form the tetrahydropyrrolo[1,2-a]quinazoline ring.

    Functionalization: The compound is then functionalized with a 3-chloro-4-methoxyphenyl group and a propyl group.

    Final Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Step 1: Core Formation

The synthesis likely begins with the construction of the tetrahydropyrrolo[1,2-a]quinazoline scaffold. Cyclocondensation reactions involving α-ketoglutaric acid and substituted anthranilamides are commonly employed in similar systems . For example, anthranilic acids are first converted to N-substituted anthranilamides using aliphatic amines and coupling agents like TCFH under basic conditions .

Reaction TypeReagents/ConditionsPurpose
Amide formationAliphatic amine, TCFH, baseForm N-substituted amide
Cyclocondensationα-ketoglutaric acid, acetic acidConstruct quinazoline core

Step 2: Substituent Installation

Substitution at the 8-position (or analogous positions) is critical for modulating biological activity. Suzuki coupling reactions are frequently used to install aryl or heterocyclic groups . For example, in dihydroquinazolinone analogs, substituents like pyrazoles or pyridines are introduced via cross-coupling to enhance solubility and metabolic stability .

Step 3: Final Functionalization

Carboxamide formation via coupling reactions (e.g., HBTU or TCFH with substituted anilines) completes the synthesis. This step requires careful control of reaction conditions to optimize yield and purity .

Cyclocondensation Mechanism

The formation of fused heterocycles like pyrazoloisoquinolines involves:

  • Hydrazone formation : Reaction of carbonyl groups with hydrazine derivatives.

  • Intramolecular cycloaddition : Baldwin’s exocyclization to form pyrazole rings .

  • Rearrangement : Establishment of non-planar conformations for stability .

Coupling Reactions

Reagents like HBTU or TCFH facilitate amide bond formation between carboxylic acids and amines. These reactions are typically conducted under mildly basic conditions to activate intermediates .

Comparative Analysis

FeatureCurrent CompoundRelated Analog (e.g., Dihydroquinazolinones )
Core structureTetrahydropyrroloquinazolineDihydroquinazolinone
Key substituents3-chloro-4-methoxyphenyl, propylPyrazole, pyridyl, trifluoromethyl
Biological focusAnticancer/antimicrobialAntimalarial
Reaction challengesSelective substitutionBalancing solubility and stability

Critical Considerations

  • Regioselectivity : Ensuring substituents are installed at desired positions (e.g., 8-position in quinazolines).

  • Solubility vs. Stability : Lipophilic groups like propyl may enhance membrane permeability but reduce aqueous solubility .

  • Metabolic Stability : Substituents like pyrazoles or imidazoles influence liver microsome clearance rates .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit anticancer activities. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of this compound. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Cancer Therapy

Given its anticancer properties, this compound could be developed as a lead compound for new cancer therapies. Its ability to target specific pathways involved in tumor growth makes it a candidate for further investigation in clinical settings.

Neurological Disorders

Preliminary studies have hinted at neuroprotective effects which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential.

Case Studies and Research Findings

Several research studies have explored the applications of similar compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of quinazoline exhibited significant anticancer activity against various human cancer cell lines. The study suggested that modifications to the structure could enhance potency and selectivity towards cancer cells.
  • Anti-inflammatory Research : Research conducted by Smith et al. (2020) demonstrated that certain quinazoline derivatives effectively reduced inflammation markers in animal models of arthritis. This opens avenues for developing anti-inflammatory drugs based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anti-cancer agent. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other quinazoline derivatives . Similar compounds include:

    Gefitinib: An anti-cancer drug that targets the epidermal growth factor receptor (EGFR).

    Erlotinib: Another anti-cancer drug that also targets EGFR.

    Prazosin: An antihypertensive drug that acts as an alpha-1 adrenergic receptor antagonist.

The uniqueness of this compound lies in its specific chemical structure and the potential for diverse pharmacological activities.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H22ClN3O4/c1-3-12-25-20(28)15-6-4-5-7-17(15)26-19(27)10-11-22(25,26)21(29)24-14-8-9-18(30-2)16(23)13-14/h4-9,13H,3,10-12H2,1-2H3,(H,24,29)

InChI Key

NQLBAMGZOMNTJY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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